2-benzyl-1lambda6,2-thiazolidine-1,1-dione
Description
Structure
3D Structure
Properties
CAS No. |
91818-96-1 |
|---|---|
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-benzyl-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C10H13NO2S/c12-14(13)8-4-7-11(14)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
InChI Key |
TZKMAPDWYRGEOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies for 2 Benzyl 1λ⁶,2 Thiazolidine 1,1 Dione
Retrosynthetic Analysis of the 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione Moiety
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione, two primary disconnections are considered: the nitrogen-benzyl bond and the bonds forming the thiazolidine-1,1-dione ring.
The most straightforward disconnection is the N-C bond of the benzyl (B1604629) group, leading to the unsubstituted 1,2-thiazolidine-1,1-dione (a cyclic sulfonamide, also known as a γ-sultam) and a benzyl halide. This suggests a final N-alkylation step in the synthetic sequence.
Further disconnection of the thiazolidine-1,1-dione ring can be envisioned in two ways:
Disconnection of the N-S and C-C bonds: This approach breaks the ring into a two-carbon unit and a sulfamoyl equivalent. A plausible precursor would be N-benzyl-2-aminoethanesulfonyl chloride, which can undergo intramolecular cyclization.
Disconnection of the N-C and S-C bonds: This deconstruction leads to precursors such as N-benzylaminomethanesulfonate and a two-carbon electrophile, or taurine (B1682933) (2-aminoethanesulfonic acid) derivatives.
These retrosynthetic pathways guide the development of the synthetic strategies discussed in the following sections.
Approaches to the Construction of the Thiazolidine-1,1-dione Ring System
The construction of the thiazolidine-1,1-dione core is a critical aspect of the synthesis. The primary methods involve the formation of the heterocyclic ring through cyclization reactions, followed by or preceded by the establishment of the sulfur(VI) center and N-substitution.
The formation of the five-membered sultam ring is typically achieved through intramolecular cyclization of a linear precursor containing the necessary nitrogen and sulfur functionalities.
One effective method involves the cyclization of N-protected β-aminoethanesulfonyl chlorides. researchgate.net These precursors can be synthesized from corresponding protected amino acids. The intramolecular cyclization is generally promoted by a base to neutralize the generated hydrochloric acid and facilitate the ring-closing reaction.
Another approach involves the reaction of N-substituted sulfonamides with isothiocyanates, followed by a base-promoted cyclization. clockss.org While this method has been demonstrated for benzothiazole (B30560) derivatives, the principle can be adapted for the synthesis of the thiazolidine (B150603) ring.
Aza-Michael addition reactions have also been utilized in the synthesis of isothiazolidine (B1259544) 1,1-dioxides, where a nitrogen nucleophile adds to an activated alkene in an intramolecular fashion. nih.govnih.gov This strategy can be employed by designing a precursor with a vinylsulfonamide moiety and a tethered amine.
Table 1: Comparison of Cyclization Strategies
| Cyclization Strategy | Precursor | Reagents and Conditions | Advantages |
| From β-Aminoethanesulfonyl Chlorides | N-protected β-aminoethanesulfonyl chloride | Base (e.g., triethylamine, pyridine) | Efficient, access to diverse substituents |
| From N-Substituted Sulfonamides | N-alkylbenzenesulfonamide | Butyllithium, methyl isothiocyanate, DBU | One-pot potential for some derivatives |
| Aza-Michael Addition | Vinylsulfonamide with tethered amine | Base (e.g., DBU) | Mild conditions, good for library synthesis |
The sulfonyl group (S(VI)O₂) is a key feature of the target molecule. This can be introduced either by starting with a precursor already containing a sulfonic acid or sulfonyl chloride moiety, or by oxidizing a pre-formed thiazolidine ring with a lower oxidation state of sulfur.
The oxidation of a corresponding thiazolidine (containing a sulfide (B99878), S(II)) to the 1,1-dioxide is a common and effective strategy. This transformation can be achieved using a variety of oxidizing agents. Common laboratory oxidants are suitable for this purpose. nih.gov The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions.
Table 2: Common Oxidizing Agents for Sulfide to Sulfone Conversion
| Oxidizing Agent | Typical Conditions | Notes |
| Hydrogen Peroxide (H₂O₂) | Acetic acid, elevated temperature | Readily available, but can require harsh conditions |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temperature | Mild and effective, but can be expensive |
| Potassium Permanganate (KMnO₄) | Acetone/water, controlled temperature | Powerful oxidant, requires careful control |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/water, room temperature | Versatile and environmentally friendly option |
The introduction of the benzyl group at the nitrogen atom can be accomplished at different stages of the synthesis. It can be introduced at the beginning on the linear precursor or at the end on the pre-formed thiazolidine-1,1-dione ring.
N-benzylation of the heterocyclic core is a widely used method. This is typically an N-alkylation reaction where the nitrogen atom of the sultam acts as a nucleophile. The reaction is generally carried out by treating the sultam with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. mdpi.comnih.govmdpi.com The base deprotonates the nitrogen atom, increasing its nucleophilicity.
Microwave-assisted N-benzylation has been shown to be an efficient method for related heterocycles, often leading to shorter reaction times and improved yields. mdpi.com Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases. mdpi.com
Table 3: N-Benzylation Methods
| Reagent | Base | Solvent | Conditions | Reference |
| Benzyl bromide | Potassium hydroxide | Toluene/Water | Microwave, 85 °C | mdpi.com |
| Benzyl chloride | Triethylamine | Acetone | Reflux | mdpi.com |
| Benzyl bromide | Sodium hydroxide | Ethanol | 50 °C | plos.org |
Advanced Synthetic Protocols for 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione
For applications where specific stereochemistry is required, advanced synthetic methods are employed to control the enantiomeric purity of the final product.
The synthesis of chiral sultams, such as 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione, in an enantiomerically pure form is of significant interest. Several strategies can be employed to achieve stereocontrol.
Chiral Pool Synthesis: Starting from a readily available chiral precursor, such as a derivative of a natural amino acid, can be an effective way to introduce chirality into the molecule.
Asymmetric Catalysis: The use of chiral catalysts, such as N-heterocyclic carbenes (NHCs) or metal complexes with chiral ligands, can promote the enantioselective formation of the heterocyclic ring. rsc.orgrsc.org Photopromoted NHC-catalyzed reactions have been developed for the asymmetric synthesis of sultam-fused dihydropyridinones, demonstrating the potential of this approach for constructing chiral sultams. rsc.orgrsc.org
Biocatalysis: Enzymes, such as monooxygenases and lactonases, can be used for the enantioselective synthesis of chiral sulfur compounds. ucl.ac.uk For instance, Baeyer-Villiger monooxygenases have been used for the enantiodivergent synthesis of optically pure sulfoxides. ucl.ac.uk
Memory of Chirality: This approach utilizes the chirality of a starting material to direct the formation of a new stereocenter, even after the original chiral center is removed. This has been successfully applied to the enantiodivergent synthesis of chiral benzo[d]sultams. nih.gov
The choice of method depends on the desired enantiomer and the availability of starting materials and catalysts. The enantiomeric purity of the final product is typically determined by chiral chromatography or NMR spectroscopy using chiral shift reagents.
Green Chemistry Principles and Sustainable Synthesis Routes
The application of green chemistry principles to the synthesis of sultam-containing compounds aims to reduce the environmental impact by utilizing safer solvents, minimizing waste, and employing catalytic methods.
Atom Economy and Waste Reduction: Traditional sulfonamide synthesis can generate significant waste. Green approaches focus on maximizing atom economy. For instance, catalyst-free, redox-neutral reactions that are completely atom-economical have been developed for the synthesis of some sultams by heating 2-nitrochalcones with elemental sulfur. organic-chemistry.org Such methodologies, if adaptable, would represent a significant green advancement for the synthesis of the 1,2-thiazolidine-1,1-dione core.
Use of Greener Solvents and Catalysts: The use of hazardous solvents is a major concern in chemical synthesis. Research into the N-alkylation of heterocycles has demonstrated the utility of ionic liquids as recyclable reaction media, which can lead to excellent yields of N-substituted products. organic-chemistry.org For the N-benzylation step, the replacement of precious metal catalysts (like palladium or rhodium) with more abundant and less toxic alternatives such as iron or manganese is a key area of green chemistry research. acs.orgnih.gov Iron-catalyzed intramolecular C-H amidation has been reported for the direct synthesis of sultams, offering a pathway that avoids pre-functionalized starting materials. acs.orgresearchgate.net
Sustainable Synthetic Routes: Sustainable routes to 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione would ideally start from renewable feedstocks. While current syntheses often rely on petroleum-derived starting materials, future developments may focus on bio-based precursors. One-pot synthesis, where multiple reaction steps are carried out in the same vessel, can also contribute to sustainability by reducing solvent use, energy consumption, and purification steps. organic-chemistry.org For example, a one-pot method for Sonogashira coupling and cyclization has been used to produce substituted benzosultams. organic-chemistry.org
Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis for the production of fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govkit.edu
The application of flow chemistry to the synthesis of 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione could address challenges associated with exothermic reactions or the use of hazardous intermediates. For the N-alkylation step, flow reactors can enable precise control over reaction temperature and time, which can minimize the formation of by-products. mdpi.com The use of packed-bed reactors with immobilized catalysts is a particularly attractive option, as it simplifies product purification and allows for catalyst recycling.
Optimization of Reaction Conditions and Yields in 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione Production
The optimization of reaction conditions is crucial for maximizing the yield and purity of 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione. Key parameters that can be varied include the choice of catalyst, solvent, base, temperature, and reaction time. The following tables summarize optimization data for analogous reactions, providing insights into potential conditions for the synthesis of the target compound.
Table 1: Optimization of N-Alkylation of Amines with Alcohols (Analogous to N-Benzylation of 1,2-thiazolidine-1,1-dione)
This table presents data for the manganese-catalyzed N-alkylation of anilines with alcohols, which serves as a model for the N-benzylation of the sultam ring. researchgate.net
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Mn(CO)₅Br (2) | t-BuOK (1) | Toluene | 80 | 16 | >99 | 85 |
| 2 | Mn₂(CO)₁₀ (2) | t-BuOK (1) | Toluene | 80 | 16 | 90 | 78 |
| 3 | Mn(acac)₂ (2) | t-BuOK (1) | Toluene | 80 | 16 | 65 | 55 |
| 4 | Mn(OAc)₂ (2) | t-BuOK (1) | Toluene | 80 | 16 | 50 | 42 |
| 5 | Mn(CO)₅Br (2) | NaOt-Bu (1) | Toluene | 80 | 16 | >99 | 88 |
| 6 | Mn(CO)₅Br (2) | K₂CO₃ (1) | Toluene | 80 | 16 | 20 | 15 |
| 7 | Mn(CO)₅Br (2) | t-BuOK (1) | Dioxane | 80 | 16 | 95 | 82 |
| 8 | Mn(CO)₅Br (2) | t-BuOK (1) | THF | 80 | 16 | 88 | 75 |
Table 2: Optimization of Palladium-Catalyzed Intramolecular C-Arylation for Sultam Synthesis (Analogous to Ring Formation)
This table shows the optimization of conditions for the synthesis of a benzannelated sultam, providing a reference for the cyclization step to form the 1,2-thiazolidine-1,1-dione ring. nih.gov
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (20) | K₂CO₃ (2) | Toluene | 110 | 1 | 85 |
| 2 | Pd(OAc)₂ (5) | P(o-tol)₃ (20) | K₂CO₃ (2) | Toluene | 110 | 1 | 92 |
| 3 | Pd(OAc)₂ (5) | P(t-Bu)₃ (20) | K₂CO₃ (2) | Toluene | 110 | 1 | 75 |
| 4 | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (2) | Toluene | 110 | 1 | 88 |
| 5 | Pd(OAc)₂ (5) | P(o-tol)₃ (20) | Cs₂CO₃ (2) | Toluene | 110 | 1 | 95 |
| 6 | Pd(OAc)₂ (5) | P(o-tol)₃ (20) | K₃PO₄ (2) | Toluene | 110 | 1 | 89 |
| 7 | Pd(OAc)₂ (1) | PPh₃ (4) | K₂CO₃ (2) | Toluene | 110 | 1 | 4 |
| 8 | Pd(OAc)₂ (5) | P(o-tol)₃ (20) | K₂CO₃ (2) | Toluene | 90 | 0.5 | >99 |
Advanced Structural Characterization and Spectroscopic Elucidation of 2 Benzyl 1λ⁶,2 Thiazolidine 1,1 Dione
X-ray Crystallography for Molecular Geometry and Intermolecular Interactions
There is no publicly available X-ray crystallographic data for 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione . Such a study would be invaluable for definitively determining its three-dimensional molecular geometry, including bond lengths, bond angles, and the conformation of the five-membered thiazolidine (B150603) ring.
Determination of Absolute Configuration
As 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione is a chiral molecule, X-ray crystallography would be the definitive method to determine its absolute configuration, provided a single crystal of a single enantiomer could be obtained and analyzed. Without experimental data, the absolute stereochemistry remains undetermined.
Crystal Packing Analysis and Hydrogen Bonding Networks
An analysis of the crystal packing and any potential intermolecular interactions, such as hydrogen bonding, is not possible without crystallographic data. These interactions are crucial for understanding the solid-state properties of the compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Detailed experimental NMR data for 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione is not available in the reviewed literature. High-resolution NMR spectroscopy would be a powerful tool to elucidate the compound's structure and dynamics in solution.
Elucidation of Proton and Carbon Connectivity using 1D and 2D NMR (COSY, HSQC, HMBC)
Without experimental spectra, a detailed analysis of the proton and carbon environments and their connectivity is not possible. Standard 1D NMR (¹H and ¹³C) would provide initial information on the chemical shifts and multiplicities of the different nuclei, while 2D NMR techniques such as COSY, HSQC, and HMBC would be essential to map out the complete covalent framework of the molecule.
Advanced NMR Techniques for Stereochemical Assignment and Tautomerism
Advanced NMR techniques, which could be used to probe the stereochemistry and investigate the potential for tautomerism, have not been applied to 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione according to available records.
Solid-State NMR for Polymorphic and Amorphous Form Analysis
There are no reports on the use of solid-state NMR to study the polymorphic or amorphous forms of 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione .
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy is instrumental in identifying the characteristic functional groups and understanding the molecular architecture of 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione. The FTIR and Raman spectra are expected to exhibit distinct peaks corresponding to the various vibrational modes of the molecule's constituent bonds.
Detailed analysis of the FTIR spectrum would reveal key absorption bands. The strong asymmetric and symmetric stretching vibrations of the sulfone group (SO₂) are anticipated to appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The presence of the benzyl (B1604629) group would be confirmed by aromatic C-H stretching vibrations typically observed above 3000 cm⁻¹ and characteristic C=C stretching absorptions within the 1600-1450 cm⁻¹ range. Furthermore, the aliphatic C-H stretching vibrations of the thiazolidine ring and the methylene (B1212753) bridge are expected in the 2950-2850 cm⁻¹ region.
Table 1: Predicted Vibrational Spectroscopy Data for 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione
| Functional Group | Vibrational Mode | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| Sulfone (SO₂) | Asymmetric Stretch | 1350 - 1300 | Weak |
| Sulfone (SO₂) | Symmetric Stretch | 1160 - 1120 | Strong |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aromatic C=C | Stretch | 1600 - 1450 | Strong |
| Aliphatic C-H | Stretch | 2950 - 2850 | Medium |
| C-N | Stretch | 1250 - 1020 | Medium |
| C-S | Stretch | 700 - 600 | Medium |
Note: This table is based on predicted values for the specified compound, as direct experimental data from the conducted searches is unavailable.
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for the definitive identification and structural elucidation of 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione. HRMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition.
The predicted monoisotopic mass of 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione (C₁₀H₁₃NO₂S) is approximately 211.0667 Da. An HRMS experiment would be expected to yield a measured mass with high accuracy, confirming this molecular formula.
Analysis of the fragmentation pathways through techniques such as tandem mass spectrometry (MS/MS) offers further structural insights. The fragmentation of the protonated molecule [M+H]⁺ would likely proceed through several key pathways. A primary fragmentation event is often the cleavage of the benzyl group, resulting in a prominent peak corresponding to the benzyl cation (C₇H₇⁺) at m/z 91. Another significant fragmentation could involve the loss of sulfur dioxide (SO₂), leading to a fragment ion that can provide information about the thiazolidine ring structure. The fragmentation pattern serves as a molecular fingerprint, enabling the differentiation from isomeric structures and confirming the connectivity of the atoms.
Table 2: Predicted High-Resolution Mass Spectrometry Data for 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione
| Ion/Fragment | Predicted m/z | Description |
| [M+H]⁺ | 212.0740 | Protonated molecular ion |
| [M+Na]⁺ | 234.0559 | Sodium adduct |
| [M-H]⁻ | 210.0594 | Deprotonated molecular ion |
| [C₇H₇]⁺ | 91.0548 | Benzyl cation |
| [M+H - SO₂]⁺ | 148.0862 | Loss of sulfur dioxide from the protonated molecule |
Note: This table includes predicted values for the specified compound based on its chemical formula. Direct experimental HRMS data was not available in the performed searches.
Computational and Theoretical Investigations of 2 Benzyl 1λ⁶,2 Thiazolidine 1,1 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic properties and reactivity of 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. This process involves optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. For 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione, calculations using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) are employed to achieve a balance between computational cost and accuracy. scispace.com
The optimization process yields precise geometric parameters. While a detailed crystallographic or specific computational study providing these values for this exact molecule is not widely published, the expected structural features would include a puckered five-membered sultam ring and specific orientations of the benzyl (B1604629) group relative to this ring. The resulting optimized geometry is the basis for all further computational analyses, including frequency calculations to confirm that the structure corresponds to a true energy minimum.
Table 1: Key Geometric Parameters Determined by DFT
| Parameter | Description | Significance |
|---|---|---|
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., S-N, S-C, N-C, C=O). | Defines the basic molecular framework and bond strength. |
| Bond Angles (°) | The angle formed between three connected atoms (e.g., O-S-O, C-N-C). | Determines the local shape and steric environment of the molecule. |
Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's reactivity and kinetic stability. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. DFT calculations have been utilized to determine these orbital energies for N-benzyl-γ-sultam. scispace.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. From these energies, key reactivity indices can be derived.
Table 2: Global Reactivity Descriptors from FMO Analysis
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| HOMO Energy (E_HOMO) | - | Related to the capacity to donate an electron. Higher energy indicates a better electron donor. |
| LUMO Energy (E_LUMO) | - | Related to the capacity to accept an electron. Lower energy indicates a better electron acceptor. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates kinetic stability and chemical reactivity. A smaller gap signifies higher reactivity. |
| Ionization Potential (IP) | ≈ -E_HOMO | The energy required to remove an electron from the molecule. |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. It is invaluable for identifying the regions most susceptible to electrophilic and nucleophilic attack. The MEP map is color-coded to show different potential values: red indicates electron-rich regions (negative potential), which are prone to attack by electrophiles, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
For 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione, the MEP map would predictably show a high concentration of negative potential (red) around the two oxygen atoms of the sulfonyl (SO₂) group due to their high electronegativity. The hydrogen atoms of the benzyl ring and the thiazolidine (B150603) ring would exhibit positive potential (blue), making them potential sites for interaction with nucleophiles.
Computational methods can predict various spectroscopic data, which can then be compared with experimental results to validate the calculated structure.
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. These frequencies correspond to the peaks in an IR spectrum. The characteristic stretching frequencies for the S=O bonds in the sulfonyl group and the various C-H and C-N bonds can be predicted and compared with experimental Fourier-transform infrared (FTIR) spectra to confirm the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. Comparing the computed chemical shifts with experimental NMR data is a powerful method for confirming the molecular structure in solution. Although this is a standard computational practice, specific published comparisons for 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione are not readily available.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum mechanics is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a view of the molecule's flexibility and its interactions with its environment.
For 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione, MD simulations could explore its conformational landscape, such as the rotation of the benzyl group around the N-CH₂ bond and the puckering dynamics of the five-membered sultam ring. Furthermore, by including solvent molecules (e.g., water) in the simulation box, MD can investigate solvation effects, such as the formation of hydrogen bonds and the arrangement of solvent molecules around the solute, which significantly influences its behavior and reactivity in solution. While this is a common approach for understanding flexible molecules, specific MD studies focused on this compound are not prominent in the literature.
Mechanistic Pathways of Reactions Involving 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione via Computational Modeling
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which governs its rate.
For reactions involving 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione, such as nucleophilic substitution or its use as a chiral auxiliary, DFT calculations can be used to:
Locate the geometric structure of the transition state.
Calculate the activation energy barrier (ΔG‡), providing insight into the reaction kinetics.
Model the role of catalysts or solvents in the reaction.
Computational studies on related sultams have successfully mapped out reaction mechanisms, such as the aminolysis of β-sultams, demonstrating a preference for stepwise over concerted pathways. researchgate.net Similar methodologies could be applied to understand the reactivity of the benzyl-substituted γ-sultam, providing a molecular-level picture that is unattainable through experimental means alone.
Table 3: Mentioned Compounds
| Compound Name |
|---|
In Silico Ligand-Target Interactions and Binding Mode Prediction
Following a comprehensive review of available scientific literature, no specific computational studies detailing the in silico ligand-target interactions or binding mode predictions for the compound 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione were identified.
Research in the broader field of thiazolidine derivatives often employs computational methods to predict how these molecules might interact with biological targets. These investigations typically involve molecular docking simulations to identify potential binding sites and predict the affinity and orientation of the compound within a protein's active site. Such studies are instrumental in rational drug design and in understanding the potential mechanisms of action for novel compounds.
However, specific research applying these in silico methodologies to 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione, and consequently, data on its predicted binding modes, interaction energies, and key amino acid residues involved in potential binding, is not present in the currently accessible body of scientific publications. Therefore, detailed research findings and data tables concerning its specific ligand-target interactions cannot be provided at this time.
Chemical Reactivity and Derivatization Strategies for 2 Benzyl 1λ⁶,2 Thiazolidine 1,1 Dione
Electrophilic and Nucleophilic Reactivity of the Thiazolidine (B150603) Ring and Sulfone Group
The thiazolidine ring itself, particularly when part of a sultam structure, exhibits a nuanced reactivity profile. The nitrogen atom, being part of a sulfonamide, is generally less nucleophilic than in a simple amine due to the electron-withdrawing nature of the adjacent sulfonyl group. However, the ring can still participate in various reactions.
The thiazolidine ring system is a recurring motif in compounds with a wide array of pharmacological effects. nih.gov The reactivity of this ring is crucial for its biological interactions, often involving reactions with nucleophilic residues like cysteine in proteins. nih.gov
The sulfone group (SO₂) is a key feature, significantly influencing the reactivity of the entire molecule. It is a strong electron-withdrawing group, which acidifies the protons on the adjacent carbon atoms, making them susceptible to deprotonation by a base. This can be a site for electrophilic substitution. The sulfur atom in the sulfone group is at its highest oxidation state and is generally unreactive towards further oxidation. However, the sulfone group's oxygen atoms can act as hydrogen bond acceptors.
Studies on related bicyclic sulfones have shown that the sulfonyl group can participate intramolecularly in reactions, intercepting intermediates formed during electrophilic additions to nearby double bonds. rsc.org This highlights the potential for the sulfone group to influence the stereochemical outcome of reactions at other positions on the thiazolidine ring.
The reactivity of the thiazolidine ring can also be compared to other thiazolidinone derivatives. For instance, thiazolidine-2,4-diones undergo various reactions, including oxidation of the sulfur atom to a sulfone. researchgate.net
Transformations at the Benzyl (B1604629) Moiety (e.g., Aromatic Functionalization, Benzylic Oxidation)
The benzyl group attached to the nitrogen atom offers another avenue for derivatization. The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, allowing for the introduction of various substituents onto the phenyl ring. masterorganicchemistry.com The specific conditions for these reactions would need to be carefully chosen to avoid unwanted side reactions with the thiazolidine sultam core. The presence of the thiazolidine sultam moiety will influence the regioselectivity of these substitution reactions.
Furthermore, the benzylic position (the CH₂ group connecting the phenyl ring to the nitrogen) is a potential site for oxidation. Controlled oxidation could lead to the formation of a benzoyl derivative, introducing a carbonyl group and further expanding the possibilities for functionalization.
Modifications and Functionalization of the Sulfone (1,1-Dioxo) Group
The sulfone group itself is generally robust and unreactive. However, advanced synthetic methods could potentially allow for its modification, although this is less common than modifications at other parts of the molecule. The primary influence of the sulfone group is electronic, activating adjacent positions to reaction.
In the broader context of thiazolidinone chemistry, the sulfur atom is often introduced in a lower oxidation state (as a sulfide) and then oxidized to the sulfone. nih.govpsu.edu This two-step process allows for the synthesis of both sulfide (B99878) and sulfone analogs, which can be valuable for structure-activity relationship studies.
Synthesis and Exploration of Derivatives and Analogs of 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione
The synthesis of derivatives and analogs of 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione is a key strategy for exploring its chemical space and potential applications. This often involves multi-step synthetic sequences starting from readily available precursors.
The general synthesis of the thiazolidine ring often involves the condensation of a compound containing an amine and a thiol with a carbonyl compound or its equivalent. For thiazolidine-2,4-diones, a common method is the Knoevenagel condensation of thiazolidine-2,4-dione with various aldehydes. researchgate.netfrontiersin.org This highlights a general strategy where the core heterocyclic ring is first constructed and then further functionalized.
Structure-Reactivity Relationship (SRR) studies are crucial for understanding how modifications to the 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione scaffold affect its chemical properties and, by extension, its biological activity. By systematically altering different parts of the molecule, researchers can gain insights into the role of each component.
For example, modifying the substituents on the benzyl group can impact the electronic properties and steric bulk of the entire molecule. nih.gov Similarly, altering the substitution pattern on the thiazolidine ring can influence its conformation and reactivity. nih.gov
The following table outlines potential modifications and their expected impact on the molecule's properties:
| Modification Site | Type of Modification | Potential Impact on Properties |
| Benzyl Ring | Introduction of electron-donating groups (e.g., -OCH₃, -CH₃) | Increased electron density on the ring, influencing reactivity in electrophilic substitution. |
| Benzyl Ring | Introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃) | Decreased electron density on the ring, altering reactivity and potentially influencing interactions with biological targets. nih.gov |
| Thiazolidine Ring | Substitution at C4 and C5 positions | Introduction of steric bulk, potential for new chiral centers, and altered ring conformation. |
| Sulfone Group | Bioisosteric replacement (see section 5.4.2) | Modulation of polarity, solubility, and metabolic stability. |
These studies are often guided by computational modeling and followed by experimental validation to build a comprehensive understanding of the molecule's behavior. researchgate.net
Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. nih.govresearchgate.net
For 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione, several bioisosteric replacements could be considered:
Sulfone Group: The sulfone group could potentially be replaced with other electron-withdrawing groups such as a sulfonamide or a phosphonate (B1237965) to modulate polarity and hydrogen bonding capacity.
Amide Bond Mimics: In a broader context of related structures, the amide bond within the thiazolidine ring could be considered for replacement. For instance, 1,2,3-triazoles have been used as bioisosteres for amide bonds. researchgate.net
Benzyl Group: The benzyl group could be replaced with other aromatic or heteroaromatic rings to explore different binding interactions and improve properties like solubility.
The following table provides examples of potential bioisosteric replacements:
| Original Group | Bioisosteric Replacement | Rationale |
| Sulfone (-SO₂-) | Sulfonamide (-SO₂NH-) | Similar tetrahedral geometry, introduces hydrogen bond donor capability. |
| Phenyl | Thienyl, Pyridyl | Alters aromaticity, polarity, and potential for hydrogen bonding. |
| Thiazolidine Ring | Oxazolidine, Pyrrolidine | Modifies the heterocyclic core, affecting conformation and polarity. |
The selection of a particular bioisostere depends on the specific goals of the derivatization program, whether it is to enhance a particular biological activity or to improve drug-like properties. nih.gov
Applications in Catalyst Design and Ligand Development
While the primary focus on thiazolidine derivatives is often their biological activity, their structural features can also make them attractive for applications in catalysis. The chiral nature of many thiazolidine derivatives, combined with the presence of heteroatoms that can coordinate to metal centers, suggests their potential as ligands in asymmetric catalysis.
The nitrogen and the oxygen atoms of the sulfone group in 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione could potentially act as coordination sites for metal ions. By introducing additional functional groups, particularly on the benzyl moiety or the thiazolidine ring, it may be possible to design bidentate or tridentate ligands.
The development of catalysts based on thiazolidine scaffolds is an area of ongoing research. For instance, thiazolidine-based compounds have been used in the synthesis of other complex molecules. nih.gov The ability to easily modify the structure of 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione makes it a versatile scaffold for creating a library of ligands to be screened for catalytic activity in various chemical transformations.
Mechanistic Investigations of 2 Benzyl 1λ⁶,2 Thiazolidine 1,1 Dione Interactions with Biological Systems in Vitro and in Silico
Molecular Target Identification and Validation Using Chemical Probes
There are no published studies identifying or validating the molecular targets of 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione. Research on other thiazolidinedione derivatives has identified various molecular targets, but this information cannot be specifically attributed to the requested compound.
Enzyme Interaction Studies in vitro (e.g., Inhibition Mechanisms, Allosteric Modulation)
No in vitro studies on the interaction of 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione with any enzymes have been found in the scientific literature. Therefore, no data on inhibition mechanisms or allosteric modulation is available.
Receptor Binding Affinity and Ligand-Target Complex Formation in vitro
There is a lack of data on the receptor binding affinity of 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione. Consequently, information regarding the formation of ligand-target complexes in vitro is not available.
Cellular Pathway Modulation in vitro (e.g., Apoptosis Induction, Gene Expression Regulation)
No in vitro studies have been published detailing the effects of 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione on cellular pathways, including apoptosis induction or the regulation of gene expression.
Biophysical Studies of Interactions with Macromolecules (e.g., DNA, Proteins) in vitro
There are no available biophysical studies that characterize the interaction of 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione with macromolecules such as DNA or proteins.
Emerging Research Areas and Future Directions in 2 Benzyl 1λ⁶,2 Thiazolidine 1,1 Dione Research
Integration of 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione into Supramolecular Assemblies
The integration of 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione and its derivatives into supramolecular assemblies is a promising area of research. The inherent properties of the sultam ring, such as its polarity and hydrogen bonding capabilities, make it an attractive building block for creating complex, self-assembling systems.
Research Focus:
Host-Guest Chemistry: The thiazolidine-1,1-dione scaffold can be incorporated into larger host molecules designed to selectively bind specific guest molecules. The benzyl (B1604629) group can provide a hydrophobic pocket, while the sulfonamide moiety can engage in specific hydrogen bonding interactions.
Self-Assembly: Derivatives of 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione can be designed to self-assemble into well-defined nanostructures such as vesicles, fibers, or gels. These assemblies can be triggered by external stimuli, leading to applications in drug delivery and smart materials. rsc.org
Crystal Engineering: The predictable geometry and hydrogen bonding patterns of the sultam ring can be exploited to design and synthesize novel crystalline materials with desired packing arrangements and properties.
A recent study demonstrated the use of host-guest complexation to create stimuli-responsive suprasomes for the delivery of benzimidazolium amphiphiles. rsc.org This highlights the potential of using cyclic structures to build complex delivery systems.
Development of Advanced Materials Incorporating the 1λ⁶,2-Thiazolidine-1,1-dione Scaffold
The 1λ⁶,2-thiazolidine-1,1-dione scaffold is being explored for its potential in the development of advanced materials with tailored properties. The robustness of the sultam ring and the ease of its functionalization allow for its incorporation into a variety of material architectures.
Potential Applications:
Polymers: The thiazolidine-1,1-dione moiety can be incorporated into polymer backbones or as pendant groups to impart specific properties such as thermal stability, flame retardancy, or altered solubility.
Functional Materials: A functional material derived from an α,β-unsaturated iminium salt has been developed for the reversible adsorption and desorption of SO2 gas. The process involves a [4+1] cycloaddition reaction to form a five-membered N-substituted fused bicyclic sulfonamide, also known as a sultam. rsc.org This suggests the potential for using sultam-containing materials in gas separation and sensing applications.
Corrosion Inhibitors: Thiazolidine-2,4-dione derivatives have been investigated as corrosion inhibitors for carbon steel. researchgate.net The heteroatoms (N, O, S) and the aromatic ring in these molecules facilitate their adsorption onto the metal surface, forming a protective barrier.
| Material Type | Potential Application | Relevant Research Finding |
| Functionalized Silica (B1680970) | Gas Separation | A robust silica nanoparticle functionalized with a hemicyanine derivative can efficiently separate SO2 gas. rsc.org |
| Thiazolidinedione Derivatives | Corrosion Inhibition | (Z)-3-allyl-5-(4-bromobenzylidene) thiazolidine-2,4-dione and (Z)-5-(4-bromobenzylidene) thiazolidine-2,4-dione show potential as corrosion inhibitors for carbon steel. researchgate.net |
Innovative Synthetic Methodologies for Related Complex Thiazolidine-1,1-dione Structures
The synthesis of complex molecules containing the thiazolidine-1,1-dione ring is a key area of research, as it underpins all other applications. Chemists are continuously developing more efficient, selective, and environmentally friendly methods to access a diverse range of these compounds.
Recent Advances in Synthesis:
Microwave-Assisted Synthesis: Microwave irradiation has been utilized to facilitate the synthesis of thiazolidinedione compound libraries, leading to shorter reaction times and increased yields. mdpi.com
One-Pot Synthesis: One-pot procedures are being developed for the synthesis of functionalized thiazolidine (B150603) derivatives, which simplifies the synthetic process and reduces waste. researchgate.netiau.ir For instance, a one-pot green synthesis of 5-arylidene-thiazolidine-2,4-dione-isoxazoline derivatives has been achieved using ultrasound assistance. researchgate.net
Catalyst-Free Synthesis: A novel catalyst-free, one-step synthesis of versatile thiazolidine derivatives has been developed using bisthiosemicarbazones and dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov
Green Chemistry Approaches: The use of deep eutectic solvents as both solvents and catalysts in the Knoevenagel condensation for the synthesis of thiazolidinedione derivatives represents a greener alternative to conventional methods. frontiersin.org
| Synthetic Method | Key Features | Example |
| Microwave-Assisted Synthesis | Shorter reaction times, increased yields. mdpi.com | N-benzylation reactions and subsequent reduction of olefins. mdpi.com |
| One-Pot Synthesis | Simplified procedure, reduced waste. researchgate.netiau.ir | Synthesis of 5-A-TZDs containing isoxazoline (B3343090) derivatives via ultrasound. researchgate.net |
| Catalyst-Free Synthesis | Avoids the use of potentially toxic catalysts. nih.gov | Reaction of bisthiosemicarbazones with DMAD. nih.gov |
| Green Chemistry | Environmentally friendly solvents and catalysts. frontiersin.org | Use of deep eutectic solvents in Knoevenagel condensation. frontiersin.org |
Interdisciplinary Research Opportunities: Bridging Synthetic Chemistry with Advanced Biological Mechanistic Probes
The thiazolidine-1,1-dione scaffold is of significant interest in medicinal chemistry and chemical biology. Its derivatives have shown a wide range of biological activities, and they can be designed as specific probes to investigate biological processes. nih.govnih.govrsc.org
Interdisciplinary Applications:
Enzyme Inhibition: Sultams, including β-sultams, can act as potent electrophiles that modify nucleophilic residues in enzyme active sites, leading to their inhibition. rsc.org This property can be harnessed to develop specific inhibitors for therapeutic purposes or as tools to study enzyme function.
Biological Probes: By attaching fluorescent tags or other reporter groups to the 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione scaffold, researchers can create molecular probes to visualize and track biological targets and processes within living cells.
Drug Discovery: The thiazolidinedione nucleus is found in numerous biologically active compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov The development of new synthetic methods allows for the creation of diverse libraries of these compounds for high-throughput screening and drug discovery efforts. mdpi.com
The versatility of the 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione scaffold and its derivatives positions it as a valuable platform for future research at the interface of chemistry, materials science, and biology. Continued exploration in these emerging areas is expected to unlock new applications and deepen our understanding of the fundamental properties of this intriguing class of compounds.
Q & A
Q. What are the common synthetic routes for preparing 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves condensation of benzylamine derivatives with thiazolidine precursors under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Temperature : Heating at 100–150°C drives cyclization but requires monitoring to avoid decomposition .
- Catalysts : Base catalysts like potassium carbonate improve reaction efficiency .
Yield optimization involves iterative adjustment of stoichiometry and purification via column chromatography .
Q. What spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?
Methodological Answer:
- NMR spectroscopy : - and -NMR confirm regiochemistry of the benzyl and thiazolidine groups .
- HPLC-MS : Quantifies purity (>95%) and detects sulfone byproducts .
- FT-IR : Validates sulfonyl (S=O) stretching bands at 1150–1300 cm .
- Elemental analysis : Matches calculated vs. observed C, H, N, S percentages .
Q. How should researchers handle and store 2-benzyl-1λ⁶,2-thiazolidine-1,1-dione to ensure stability?
Methodological Answer:
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the sulfonyl group .
- Handling : Use inert atmospheres (N) during synthesis to avoid oxidation .
- Solubility : Dissolve in DMSO for biological assays, but avoid prolonged exposure to moisture .
Advanced Research Questions
Q. What strategies exist for modifying the benzyl substituent to enhance biological activity, and how do these modifications impact reactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., –Cl, –NO): Introduce steric hindrance and alter electron density, affecting binding to enzymes like cyclooxygenase .
- Substitution patterns : Para-substituted benzyl groups improve metabolic stability, while ortho-substituents reduce rotational freedom .
- Functionalization : Acetylation of the benzyl ring (e.g., 3-acetylphenyl derivatives) enhances hydrophobicity for membrane penetration .
Q. How can researchers resolve contradictions in reported biological activity data for thiazolidine-1,1-dione derivatives?
Methodological Answer:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for batch-to-batch compound variability .
- Metabolic profiling : Compare hepatic microsome stability to identify species-specific degradation pathways .
- Crystallography : Resolve binding modes with target proteins (e.g., PPARγ) to clarify structure-activity relationships .
Q. What advanced computational methods predict interaction mechanisms with biological targets?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to model ligand-receptor interactions, focusing on sulfonyl hydrogen bonds .
- MD simulations : Analyze stability of the thiazolidine ring in aqueous environments over 100-ns trajectories .
- QSAR models : Correlate Hammett constants of benzyl substituents with IC values for antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
